5-Fluoro-2-phenylquinazolin-4(3H)-one
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Overview
Description
5-Fluoro-2-phenylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom at the 5-position and a phenyl group at the 2-position of the quinazolinone core structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-phenylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzonitrile and 5-fluoro-2-nitrobenzaldehyde.
Cyclization Reaction: The 2-aminobenzonitrile undergoes a cyclization reaction with 5-fluoro-2-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the quinazolinone core.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Final Product: The resulting intermediate is further reacted with phenyl isocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Quinazolinone derivatives with varying oxidation states.
Reduction: Dihydroquinazolinones.
Substitution: Substituted quinazolinones with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the fluorine atom at the 5-position.
5-Fluoroquinazolin-4(3H)-one: Lacks the phenyl group at the 2-position.
2-Phenyl-4(3H)-quinazolinone: Similar structure but different substitution pattern.
Uniqueness
5-Fluoro-2-phenylquinazolin-4(3H)-one is unique due to the presence of both the fluorine atom at the 5-position and the phenyl group at the 2-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H9FN2O |
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Molecular Weight |
240.23 g/mol |
IUPAC Name |
5-fluoro-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9FN2O/c15-10-7-4-8-11-12(10)14(18)17-13(16-11)9-5-2-1-3-6-9/h1-8H,(H,16,17,18) |
InChI Key |
QNEIILVTYYDCIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)F)C(=O)N2 |
Origin of Product |
United States |
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